molecular formula C14H11ClF5NO B6450792 2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 2640954-10-3

2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6450792
CAS No.: 2640954-10-3
M. Wt: 339.69 g/mol
InChI Key: CLKIQECUDFCJMS-UHFFFAOYSA-N
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Description

This compound is a fluorinated phenoxy-substituted ethylamine hydrochloride salt. Its structure features a phenyl ring linked to an ethanamine moiety via a phenoxy group, with all five positions on the phenoxy ring substituted with fluorine atoms. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and chemical studies.

Properties

IUPAC Name

2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO.ClH/c15-9-10(16)12(18)14(13(19)11(9)17)21-8-3-1-7(2-4-8)5-6-20;/h1-4H,5-6,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKIQECUDFCJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=C(C(=C(C(=C2F)F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Pentafluorophenoxy Intermediate: The initial step involves the preparation of 2,3,4,5,6-pentafluorophenol, which is then reacted with a suitable phenyl halide under basic conditions to form the pentafluorophenoxyphenyl intermediate.

    Amination Reaction: The intermediate is then subjected to an amination reaction where it is reacted with ethylamine under controlled conditions to form the ethanamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the aromatic rings or the amine group, potentially yielding partially or fully reduced derivatives.

    Substitution: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the fluorinated aromatic rings impart desirable properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by participating in hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy/Phenyl Ring

Fluorination Patterns
  • 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine Hydrochloride (CAS 100956-00-1): Methoxy (-OCH₃) is electron-donating, reducing electrophilicity compared to pentafluoro substitution. Lower lipophilicity (logP ~2.8) due to reduced fluorine content .
  • 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine Hydrochloride: Mono-fluorination provides moderate lipophilicity (logP ~2.3) and less steric hindrance than pentafluoro analogs .
Direct Fluorinated Phenyl Analogs
  • Higher basicity (pKa ~9.2) compared to phenoxy-linked analogs due to proximity of the amine to electron-withdrawing groups .

Structural Modifications in the Ethanamine Backbone

Phenoxy vs. Non-Phenoxy Linkers
  • [2-(Pentafluorophenoxy)ethyl]amine Hydrochloride (CAS 110225-28-0): Lacks the phenyl spacer between phenoxy and ethanamine. Shorter chain reduces steric bulk but may limit receptor binding in pharmacological contexts .
  • 2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine Hydrochloride (CAS 1864063-59-1): Replaces phenoxy with pentafluorosulfanyl (-SF₅), a stronger electron-withdrawing group. Higher molecular weight (283.69 g/mol vs. ~347.7 g/mol for the target) and distinct electronic properties .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
Compound logP (Estimated) Water Solubility (mg/mL)
Target Compound ~3.5 <1 (low)
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine HCl ~2.8 ~5
2-(3,4,5-Trifluorophenyl)ethan-1-amine HCl ~2.1 ~10

Key Insight : Fluorination increases lipophilicity but reduces aqueous solubility, impacting bioavailability .

Receptor Binding Potential
  • Serotonin Receptor Analogs: Compounds like 25T-NBOMe () share ethanamine backbones and demonstrate biased agonism at 5-HT₂ receptors. The target compound’s pentafluorophenoxy group may enhance affinity through hydrophobic interactions in receptor pockets .
  • Dopamine Hydrochloride (CAS 62-31-7) : Polar catechol structure (logP ~0.5) contrasts with the target’s hydrophobicity, highlighting divergent biological targets .

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